molecular formula C9H8FNO B1344566 5-Fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 116434-95-8

5-Fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1344566
CAS No.: 116434-95-8
M. Wt: 165.16 g/mol
InChI Key: DOFDWRKGYCKMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,4-dihydroquinolin-2(1H)-one: is a fluorinated derivative of dihydroquinolinone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom at the 5-position of the quinolinone ring can significantly alter the compound’s chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: The quinoline derivative is then reduced to the corresponding dihydroquinoline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Cyclization: The final step involves cyclization to form the quinolinone ring, which can be facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dihydroquinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the compound to tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Fluorine-substituted quinolinone derivatives.

Scientific Research Applications

5-Fluoro-3,4-dihydroquinolin-2(1H)-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-Fluoro-3,4-dihydroquinolin-2(1H)-one: can be compared with other similar compounds, such as:

    3,4-Dihydroquinolin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-3,4-dihydroquinolin-2(1H)-one: The chlorine atom at the 5-position can lead to different reactivity and biological activity compared to the fluorine-substituted compound.

    5-Bromo-3,4-dihydroquinolin-2(1H)-one: The bromine atom’s presence can also alter the compound’s properties, making it distinct from the fluorinated derivative.

The uniqueness of This compound lies in the specific effects of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated or differently halogenated counterparts.

Biological Activity

5-Fluoro-3,4-dihydroquinolin-2(1H)-one, also known as a fluorinated derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound has significant anticancer properties. A study published in 2021 demonstrated that this compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction contributes to disease progression .

Molecular Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : It modulates the activity of receptors linked to inflammation and immune responses.

Case Studies

  • Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy : A comparative analysis revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AnticancerHeLa, MCF-7Induction of apoptosis via PI3K/Akt pathway modulation
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
Anti-inflammatoryMacrophagesInhibition of TNF-alpha and IL-6 production

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics of this compound reveal favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in animal models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Fluoro-3,4-dihydroquinolin-2(1H)-one derivatives?

The synthesis typically involves alkylation and reduction steps. For example:

  • Alkylation : Reacting nitro-substituted intermediates (e.g., compound 7 ) with chloroalkylamine salts (e.g., 9–13 ) in DMF with K₂CO₃ yields alkylated intermediates (e.g., 14–19 ). Fluoro-substituted derivatives (e.g., 19 ) are obtained similarly .
  • Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni with hydrazine hydrate) reduces nitro groups to anilines (e.g., 20–25 ), which are coupled with thiophene-2-carbimidothioate to form final products (e.g., 26–31 ) .
  • Fluoro-Specific Pathways : The 8-fluoro derivative (31 ) is synthesized via alkylation of 8 with 9 , followed by reduction and coupling .

Q. How are intermediates and final products characterized in these syntheses?

  • NMR and MS : Key intermediates (e.g., 18 , 19 ) and final compounds (e.g., 26–31 ) are characterized by ¹H NMR and mass spectrometry (EI/ESI) to confirm structure and purity .
  • Chiral Separation : Enantiomers (e.g., (S)-35 ) are resolved using chiral column chromatography, with stereochemistry confirmed via synthesis from optically pure reagents (e.g., (S)-13 ) .

Advanced Research Questions

Q. How do substituent position and chain length influence neuronal nitric oxide synthase (nNOS) inhibition?

  • Side Chain Flexibility : A 2-carbon linker with pyrrolidine (29 ) achieves optimal nNOS inhibition (IC₅₀ = 160 nM), while 3-carbon linkers (e.g., 41 , 42 ) reduce potency due to reduced binding orientation flexibility .
  • Fluoro Substituent Effects : The 8-fluoro group in 31 reduces nNOS inhibition 6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for 26 ), likely due to steric hindrance restricting side chain movement .
  • SAR Strategy : Prioritize substituents at positions 6 and 7 for potency; avoid bulky groups at position 8 .

Q. What methodologies address stereochemical challenges in dihydroquinolinone synthesis?

  • Chiral Reagents : Use enantiopure alkylating agents (e.g., (S)-N-Boc-L-homoproline ) to synthesize stereospecific intermediates (e.g., (S)-35 ) .
  • Chromatographic Resolution : Supercritical fluid chromatography (SFC) separates enantiomers (e.g., (S)- and (R)-35 ) with high purity (>99% ee) .

Q. How can researchers resolve contradictions in biological activity data for fluorinated analogs?

  • Case Study : The reduced potency of 8-fluoro derivative 31 vs. non-fluorinated 26 is attributed to restricted side chain mobility. To test this hypothesis:

Perform molecular dynamics simulations to compare side chain conformational freedom.

Synthesize analogs with fluorine at alternative positions (e.g., 5- or 6-fluoro) and evaluate activity .

  • Data Validation : Cross-validate enzyme inhibition assays (nNOS/eNOS/iNOS selectivity) with in vivo pain models to confirm functional relevance .

Q. What novel catalytic methods enable efficient dihydroquinolinone synthesis?

  • Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization to form 3,4-dihydroquinolin-2(1H)-ones under mild conditions .
  • Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl and carbonyl units into the scaffold via radical-mediated cyclization of 1,7-enynes, achieving high yields (65–89%) and selectivity .

Q. Methodological Recommendations

  • Optimizing Synthetic Yield : Use continuous flow processes for industrial-scale synthesis to enhance efficiency and purity .
  • Handling Air-Sensitive Intermediates : Employ inert atmospheres (argon/nitrogen) during reductions (e.g., LiAlH₄ in THF) to prevent oxidation .
  • Biological Assay Design : Pair in vitro enzyme inhibition studies (e.g., nNOS IC₅₀) with in vivo rodent pain models to assess therapeutic potential .

Properties

IUPAC Name

5-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFDWRKGYCKMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627963
Record name 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116434-95-8
Record name 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The suspension of 3-(2-fluoro-6-nitrophenyl)propanoic acid (6.0 g, 28 mmol) and 10% Pd-C (300 mg) in MeOH was hydrogenated under H2 (4 atm) for 3 h. After filtration, the filtrate was concentrated in vacuo to afford 5-Fluoro-3,4-dihydroquinolin-2(1H)-one (4.6 g) as a slightly brown solid. This crude product was used in the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of diethyl 2-(2-amino-6-fluorobenzyl)malonate (146-3; 2.0 g, 0.00706 mol)) in acetic acid (20 mL) was added hydrochloric acid (20 mL). The reaction mixture was heated at 90° C. for 1 h. The reaction mixture was cooled to room temperature and then poured into ice cold water. It was extracted with ethyl acetate (3×40 mL). The combined organic layer was washed with 10% aqueous sodium hydroxide solution, saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the title compound. 1H NMR (400 MHz, DMSO) δ 10.219 (s, 1H), 7.164-7.108 (q, J=7.6 Hz, 1H), 6.769-6.725 (t, J=8.4 Hz, 1H), 6.684-6.664 (d, J=8.0 Hz, 1H), 2.871-2.832 (t, J=7.6 Hz, 2H), 2.472-2.434 (t, J=8.0 Hz, 2H). MS (M+1): 166.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.